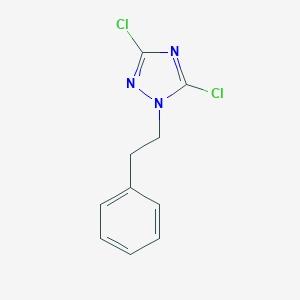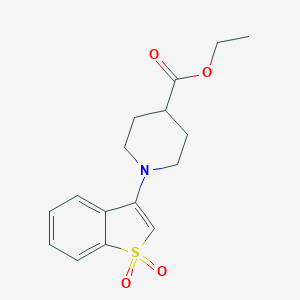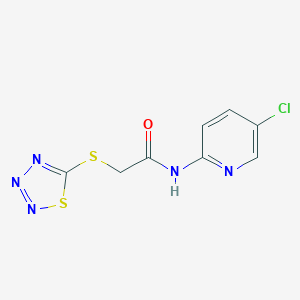![molecular formula C21H23N3O6S B249469 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate, also known as Boc-Lys(Boc)-Pip-OSu, is a chemical compound used in scientific research. It is a derivative of lysine and is commonly used as a reagent for peptide synthesis.
Wirkmechanismus
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu reacts with the amino group of lysine residues in peptides and proteins, forming a stable amide bond. This reaction is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.
Biochemical and Physiological Effects:
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu has no known biochemical or physiological effects on its own. Its effects are limited to its use as a reagent for peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in peptide synthesis is its high reactivity and specificity towards lysine residues. It is also relatively easy to use and can be easily incorporated into solid-phase peptide synthesis protocols. However, one limitation of using 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu is its high cost compared to other lysine reagents.
Zukünftige Richtungen
There are several future directions for the use of 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in scientific research. One potential direction is the development of new methods for peptide synthesis using 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu. Another direction is the use of 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu as a cross-linking agent for studying protein-protein interactions. Additionally, 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu could be used in the development of new drugs and therapies targeting specific lysine residues in proteins.
Synthesemethoden
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-lysine with piperazine in the presence of a coupling agent. The resulting product is then reacted with benzoyl chloride and sodium sulfite to form 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu.
Wissenschaftliche Forschungsanwendungen
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu is widely used in scientific research as a reagent for peptide synthesis. It is commonly used to introduce lysine residues into peptides and proteins. 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu is also used as a cross-linking agent to study protein-protein interactions.
Eigenschaften
Produktname |
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate |
|---|---|
Molekularformel |
C21H23N3O6S |
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
[2-[3-(4-benzoylpiperazin-1-yl)sulfonylanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C21H23N3O6S/c1-16(25)30-15-20(26)22-18-8-5-9-19(14-18)31(28,29)24-12-10-23(11-13-24)21(27)17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,22,26) |
InChI-Schlüssel |
BFASXKFYSTZEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)

